molecular formula C15H17N B15310957 3-(Naphthalen-2-ylmethyl)pyrrolidine

3-(Naphthalen-2-ylmethyl)pyrrolidine

Cat. No.: B15310957
M. Wt: 211.30 g/mol
InChI Key: SBNPCDBUDSQMMA-UHFFFAOYSA-N
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Description

3-(Naphthalen-2-ylmethyl)pyrrolidine is a compound that features a pyrrolidine ring substituted with a naphthalen-2-ylmethyl group. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is a common scaffold in medicinal chemistry due to its presence in various bioactive molecules. The naphthalene moiety adds aromaticity and potential for π-π interactions, making this compound interesting for various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Naphthalen-2-ylmethyl)pyrrolidine typically involves the N-arylation of pyrrolidine with a naphthalen-2-ylmethyl halide. One common method is the Buchwald-Hartwig amination, which uses palladium catalysts and ligands to facilitate the coupling reaction. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF) at elevated temperatures .

Another approach involves the reductive amination of naphthalen-2-ylmethyl ketone with pyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride .

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the reaction under milder conditions, reducing the need for high temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalen-2-ylmethyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, sulfonates

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Alkylated or sulfonated derivatives

Mechanism of Action

The mechanism of action of 3-(Naphthalen-2-ylmethyl)pyrrolidine involves its interaction with molecular targets through its pyrrolidine and naphthalene moieties. The pyrrolidine ring can engage in hydrogen bonding and ionic interactions, while the naphthalene ring can participate in π-π stacking interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Naphthalen-2-ylmethyl)pyrrolidine is unique due to the presence of the naphthalene moiety, which provides additional aromatic interactions and potential for enhanced biological activity. This makes it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

3-(naphthalen-2-ylmethyl)pyrrolidine

InChI

InChI=1S/C15H17N/c1-2-4-15-10-12(5-6-14(15)3-1)9-13-7-8-16-11-13/h1-6,10,13,16H,7-9,11H2

InChI Key

SBNPCDBUDSQMMA-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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